Home > Products > Screening Compounds P40777 > 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine - 1427379-21-2

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Catalog Number: EVT-1721112
CAS Number: 1427379-21-2
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib)

  • Compound Description: Volitinib is a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor. [] It exhibits good antitumor activity, particularly in a human glioma xenograft model. []
  • Relevance: Volitinib shares the 1-methyl-1H-pyrazol-4-yl substituent with 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine. Both compounds utilize this moiety for interaction within their respective biological targets. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine residue in their hinge region. []
  • Relevance: Similar to 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, this compound incorporates the 1-methyl-1H-pyrazol-4-yl group. The presence of nitrogen-containing heterocycles in both compounds suggests potential exploration within similar chemical spaces. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 acts as a potent, irreversible inhibitor of T790M-containing EGFR mutants, demonstrating high selectivity over wild-type EGFR. []
  • Relevance: Both PF-06459988 and 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine incorporate the 1-methyl-1H-pyrazol-4-yl subunit. This suggests a potential common binding motif or interaction point within their respective biological targets. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This molecule is an analogue of TAS-116, a selective inhibitor of HSP90α and HSP90β. [] It exhibits a unique binding mode at the N-terminal ATP binding site of HSP90. []
  • Relevance: The shared presence of the 1-methyl-1H-pyrazol-4-yl group with 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine highlights its potential as a pharmacophore in targeting specific protein domains. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a high-affinity, irreversible inhibitor designed to target oncogenic EGFR mutants. [] This molecule demonstrates significant potency against common EGFR mutations while maintaining selectivity over the wild-type. []
  • Relevance: Though structurally distinct from 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, PF-06747775 contains a closely related 3-methoxy-1-methyl-1H-pyrazol-4-yl group. This difference in substitution pattern on the pyrazole ring offers insights into structure-activity relationships for future drug design efforts. []

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: Initially identified as a highly selective c-Met inhibitor, PF-04254644 was later found to exhibit broad inhibition across the phosphodiesterase (PDE) family. [] This led to undesirable cardiac side effects in preclinical models. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently under investigation in Phase 2 clinical trials for Cushing's syndrome. []
  • Relevance: While structurally distinct from 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, CORT125134 incorporates a 1-methyl-1H-pyrazol-4-yl group linked through a sulfonyl bridge. This variation in connectivity and its effect on GR antagonistic activity offers valuable information for structure-activity relationship studies. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a selective, orally bioavailable inhibitor of the extracellular signal-regulated kinases ERK1/2, a crucial component of the RAS/RAF/MEK/ERK signaling cascade. []
  • Relevance: GDC-0994 and 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine share structural similarities in their pyrimidine rings and the presence of a substituted pyrazole moiety. Notably, GDC-0994 incorporates a 1-methyl-1H-pyrazol-5-yl group, where the substituent position on the pyrazole ring differs from the target compound. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 demonstrates potent and selective inhibition of the MET receptor tyrosine kinase. [] Its favorable pharmacokinetic profile and robust in vivo antitumor activity make it a promising candidate for further development. []
  • Relevance: Both AMG 337 and 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine utilize the 1-methyl-1H-pyrazol-4-yl group. This consistent incorporation within diverse chemical scaffolds suggests its potential as a key pharmacophore for targeting various kinases. []

1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 functions as a dual c-Met/Ron kinase inhibitor, exhibiting preferential binding to the activated conformation of c-Met. [] It has shown complete tumor growth inhibition in a c-Met amplified subcutaneous tumor xenograft model. []
  • Relevance: MK-8033 and 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine both feature the 1-methyl-1H-pyrazol-4-yl group. The presence of this shared moiety within kinase inhibitors targeting different kinases suggests its versatility in drug design for this protein family. []

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a highly selective and potent inhibitor of phosphodiesterase 10A (PDE10A). [] It demonstrated promising results in preclinical models for schizophrenia and has advanced to clinical trials. []
  • Relevance: Though structurally distinct from 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, PF-2545920 incorporates a related 1-methyl-1H-pyrazol-3-yl group. This structural similarity, particularly within the pyrazole ring system, may be indicative of shared physicochemical properties or potential for interactions with specific amino acid residues in their respective targets. []

5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 is a potent Jak2 inhibitor that exhibits promising in vitro and in vivo activity against Jak2 V617F-driven cell lines and tumor models. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This molecule is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). [] It demonstrated efficacy in preclinical models for schizophrenia without inducing significant central nervous system side effects. []
  • Relevance: The presence of the 1-ethyl-1H-pyrazol-4-yl group in this compound, compared to the 1-methyl-1H-pyrazol-4-yl group in 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, highlights the impact of subtle alkyl substitutions on the pyrazole ring and its potential influence on binding affinity and selectivity profiles. []
Overview

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolylpyrimidines. This compound has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities, particularly as herbicides and anticancer agents. Its structure comprises a pyrimidine ring substituted with a methyl group and a 1-methyl-1H-pyrazol-4-yl moiety, which enhances its reactivity and biological efficacy.

Source

The compound is synthesized through various organic reactions involving pyrimidine derivatives and pyrazole intermediates. Research has demonstrated its synthesis and evaluation for herbicidal activity against certain weed species, as well as its potential as a cyclin-dependent kinase inhibitor in cancer therapy .

Classification

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can be classified under the following categories:

  • Chemical Class: Pyrazolylpyrimidines
  • Functional Groups: Pyrimidine, Pyrazole
  • Biological Activity: Anticancer, Herbicidal
Synthesis Analysis

Methods

The synthesis of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves multi-step organic reactions, including coupling reactions and cyclization processes. Common methods include:

  1. Suzuki-Miyaura Coupling: Utilizes palladium-catalyzed reactions to couple boronic acids with halides or other electrophiles.
  2. Cyclization Reactions: Involves the formation of the pyrimidine ring through condensation reactions under acidic or basic conditions.

Technical Details

  • Formation of key intermediates through selective functionalization.
  • Use of reagents like phosphorus oxychloride for chlorination steps.
  • Final purification of the product through chromatography techniques.
Molecular Structure Analysis

Structure

The molecular structure of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine features:

  • A pyrimidine ring (six-membered aromatic ring with nitrogen atoms at positions 1 and 3).
  • A methyl group at position 2.
  • A 1-methyl-1H-pyrazol-4-yl substituent at position 4.
Chemical Reactions Analysis

Reactions

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine participates in various chemical reactions, including:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole can act as nucleophiles, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyrimidine allows for substitution reactions, which can modify its biological activity.

Technical Details

Research has shown that modifications at specific positions on the pyrimidine ring significantly affect the compound's herbicidal and anticancer properties. For instance, substituents at position 6 have been linked to enhanced herbicidal activity against specific weed species .

Mechanism of Action

Process

The mechanism of action for 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine primarily involves inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By binding to CDKs, this compound disrupts normal cell division processes, leading to apoptosis in cancer cells.

Data

Studies indicate that derivatives of this compound exhibit varying degrees of potency against different CDKs, making them promising candidates for cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

Physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and methanol.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electron-deficient sites on the aromatic rings.

Relevant data from studies indicate that modifications to the chemical structure can significantly impact both solubility and reactivity profiles .

Applications

Scientific Uses

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several applications:

  1. Agriculture: As a herbicide, it demonstrates effective inhibition against various weed species, contributing to crop protection strategies.
  2. Pharmaceuticals: Its derivatives are being explored as potential anticancer agents due to their ability to inhibit key enzymes involved in tumor growth.

Research continues to explore further modifications and applications of this compound in both fields, highlighting its versatility and importance in organic chemistry and medicinal applications .

Synthetic Methodologies for 2-Methyl-4-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidine Derivatives

Novel Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Reactions with Pyrazole Boronate Esters

The Suzuki-Miyaura cross-coupling reaction is pivotal for constructing the C–C bond between the pyrimidine C4 position and the pyrazole ring. This method employs 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester as a key building block, reacting with halogenated pyrimidines under palladium catalysis. Optimized conditions use PdCl₂(dppf)·DCM as the catalyst and K₂CO₃ as the base in a 1,4-dioxane/ethanol/water (3:1:1) solvent system at 80–90°C. These conditions achieve yields of 59–69% for 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediates, which are precursors to the 2-methyl derivatives. The boronate ester’s stability under these conditions prevents protodeboronation, ensuring high regioselectivity for the C4 position over C2 or C6 on the pyrimidine ring [6] [9].

SNAr Displacement at Pyrimidine C4 Position

Nucleophilic aromatic substitution (SNAr) at the pyrimidine C4 position leverages the electron-deficient nature of chloropyrimidines. 2-Chloro-4-methylpyrimidine reacts with 1-methyl-1H-pyrazol-4-yl nucleophiles (e.g., zincates or magnesium halides) in THF at 25°C. Electron-withdrawing groups (e.g., fluoro or trifluoromethyl) at the pyrimidine C5 position accelerate the reaction by enhancing electrophilicity at C4. Cs₂CO₃ or DIEA is used as a base to deprotonate the pyrazole N–H, generating the nucleophile in situ. This method avoids transition metals and achieves yields >75% with high C4 regioselectivity (>20:1 over C2/C6) [2] [6].

Table 1: Optimization of Suzuki-Miyaura Conditions for Pyrazole-Pyrimidine Coupling

CatalystBaseSolvent SystemTemp (°C)Yield (%)
PdCl₂(dppf)·DCMK₂CO₃Dioxane/EtOH/H₂O (3:1:1)8569
Pd(PPh₃)₄K₂CO₃Dioxane/EtOH/H₂O (3:1:1)8552
Pd(OAc)₂/XPhosCs₂CO₃Toluene/EtOH (4:1)10048

Regioselective Functionalization of the Pyrazole Ring

N-Methylation and Substituent Introduction at N1 Position

N1-methylation is typically performed early in the synthesis to prevent undesired coordination during metal-catalyzed steps. 1H-Pyrazol-4-ylboronic esters are treated with methyl iodide in DMF at 0°C to 25°C using NaH as a base, achieving >95% conversion to 1-methyl-1H-pyrazol-4-yl derivatives. Bulkier substituents (e.g., ethyl or benzyl) require higher temperatures (60–80°C) and longer reaction times (12–24 h). The reaction’s regioselectivity is controlled by sterics: methylation occurs exclusively at the pyrazole N1 nitrogen rather than N2 due to lower steric hindrance [5] [6].

Halogenation and Subsequent Cross-Coupling at Pyrazole C3/C5 Positions

Electrophilic halogenation at the pyrazole C3/C5 positions uses N-halosuccinimides (NBS or NIS) in polar aprotic solvents (e.g., DMF or acetonitrile). The C5 position is favored due to its higher electron density, with C5:C3 selectivity ratios of 8:1 to 15:1 observed at 0°C. Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) installs aryl, heteroaryl, or alkynyl groups. For example, 4-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpyrimidine reacts with phenylboronic acid under Pd(OAc)₂ catalysis to yield C5-arylated products (70–85% yield). Direct C–H activation at C5 is feasible using Pd(OAc)₂/Ag₂CO₃ with pivalic acid as an additive, but requires stoichiometric silver oxidants [4] [5].

Table 2: Halogenation and Functionalization at Pyrazole C5

SubstrateHalogenating AgentProductCross-Coupling PartnerFinal Yield (%)
4-(1-Methyl-1H-pyrazol-4-yl)-2-methylpyrimidineNBS, DMF, 0°C4-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-methylpyrimidinePhB(OH)₂82
4-(1-Methyl-1H-pyrazol-4-yl)-2-methylpyrimidineNIS, CH₃CN, 25°C4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-2-methylpyrimidineHC≡C–Ph78

Solid-Phase and Microwave-Assisted Synthesis for High-Throughput Libraries

Solid-phase synthesis employs Wang resin-linked pyrimidine scaffolds, where the pyrazole moiety is introduced via on-resin Suzuki coupling. After cleavage with TFA/DCM (1:1), products are obtained in >85% purity. Microwave irradiation significantly accelerates key steps: cyclocondensation of hydrazines with 1,3-dicarbonyl compounds completes in 10–20 min (vs. 12–24 h conventionally) at 120–150°C. For example, 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives are synthesized in a one-pot sequence involving microwave-assisted Suzuki coupling (150°C, 15 min, 87% yield), followed by SNAr amination. Automated parallel synthesis platforms generate libraries of 50–100 analogs in 48 h, facilitating rapid SAR exploration [4] [6].

Properties

CAS Number

1427379-21-2

Product Name

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

IUPAC Name

2-methyl-4-(1-methylpyrazol-4-yl)pyrimidine

Molecular Formula

C9H10N4

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C9H10N4/c1-7-10-4-3-9(12-7)8-5-11-13(2)6-8/h3-6H,1-2H3

InChI Key

DEXBJPIWMLFKFL-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)C2=CN(N=C2)C

Canonical SMILES

CC1=NC=CC(=N1)C2=CN(N=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.